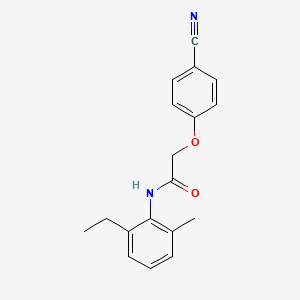
2-(4-chlorophenyl)-N-(2-phenoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2-phenoxyphenyl)acetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline powder that belongs to the class of amides and is primarily used as a building block for the synthesis of other compounds.
作用机制
The mechanism of action of CPAA involves the inhibition of tubulin polymerization, which is essential for cell division. CPAA binds to the colchicine binding site on tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPAA has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-proliferative activities. CPAA has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
实验室实验的优点和局限性
CPAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, CPAA has some limitations, including its low solubility in water and limited availability.
未来方向
Several future directions can be explored for the application of CPAA, including the development of novel anti-cancer drugs, the synthesis of new materials, and the exploration of CPAA's potential as a therapeutic agent for other diseases. Further studies are needed to elucidate the exact mechanism of action of CPAA and its potential applications in various fields.
In conclusion, CPAA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA's potent antitumor activity, coupled with its several biochemical and physiological effects, makes it an attractive candidate for the development of novel anti-cancer drugs. Further studies are needed to explore the full potential of CPAA and its future applications.
合成方法
CPAA can be synthesized using various methods, including the Friedel-Crafts reaction, Ullmann coupling, and Suzuki coupling. The most commonly used method for the synthesis of CPAA is the Suzuki coupling reaction. The reaction involves the coupling of 4-chlorophenylboronic acid and 2-phenoxyphenylboronic acid with acetic anhydride in the presence of palladium catalyst and triethylamine.
科学研究应用
CPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. CPAA has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-12-10-15(11-13-16)14-20(23)22-18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMMIHFAVYXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


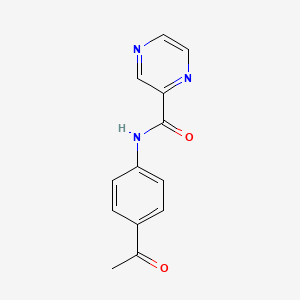
![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)

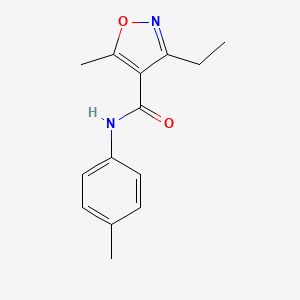
![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)
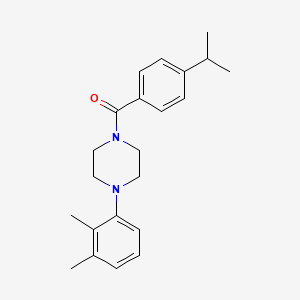
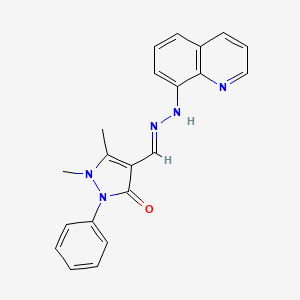
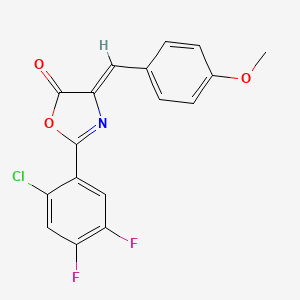
![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
